molecular formula C28H31N2O.H2O4P<br>C28H33N2O5P B12771949 2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate CAS No. 83949-65-9

2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate

Cat. No.: B12771949
CAS No.: 83949-65-9
M. Wt: 508.5 g/mol
InChI Key: IAHXAJCZTKRHBP-UHFFFAOYSA-M
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Description

This compound is a cationic indolium derivative with a complex structure featuring a 4-ethoxyphenylmethylamino substituent, a vinyl linkage, and a dihydrogen phosphate counterion. Its molecular formula is C29H34N3O4P, and it is identified under CAS No. 83949-65-9 .

Toxicity studies reveal an oral LD50 of 350 mg/kg in mice, 1,650 mg/kg in rats, and 3,250 mg/kg in rabbits, classifying it as a poison by ingestion . Thermal decomposition releases toxic nitrogen oxides (NOx) and chloride ions (Cl<sup>−</sup>), necessitating stringent safety protocols during use .

Properties

CAS No.

83949-65-9

Molecular Formula

C28H31N2O.H2O4P
C28H33N2O5P

Molecular Weight

508.5 g/mol

IUPAC Name

dihydrogen phosphate;N-(4-ethoxyphenyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline

InChI

InChI=1S/C28H31N2O.H3O4P/c1-6-31-24-18-16-23(17-19-24)29(4)22-14-11-21(12-15-22)13-20-27-28(2,3)25-9-7-8-10-26(25)30(27)5;1-5(2,3)4/h7-20H,6H2,1-5H3;(H3,1,2,3,4)/q+1;/p-1

InChI Key

IAHXAJCZTKRHBP-UHFFFAOYSA-M

Isomeric SMILES

CCOC1=CC=C(C=C1)N(C)C2=CC=C(C=C2)/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C.OP(=O)(O)[O-]

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)C2=CC=C(C=C2)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.OP(=O)(O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction involves the coupling of boron reagents with halogenated aromatic compounds in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxyphenyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Structural Features

The compound features an indolium core, which is known for its stability and ability to participate in various chemical reactions. The presence of the ethoxyphenyl and methylamino groups enhances its solubility and reactivity, making it suitable for diverse applications.

Medicinal Chemistry

Anticancer Activity
Research has indicated that indolium derivatives exhibit significant anticancer properties. The specific compound has been studied for its potential to inhibit tumor growth through apoptosis induction in cancer cells. A study demonstrated that compounds with similar structures effectively targeted cancer cell lines, suggesting a promising avenue for further investigation into this compound's therapeutic efficacy .

Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Its cationic nature allows it to interact with bacterial membranes, disrupting their integrity. Preliminary studies have reported effectiveness against various bacterial strains, indicating its potential as a novel antibacterial agent .

Photochemistry

Fluorescent Probes
Due to its unique electronic structure, this compound can serve as a fluorescent probe in biological imaging. The indolium structure allows for efficient light absorption and emission, making it suitable for tracking biological processes in real-time .

Photodynamic Therapy
The compound's ability to generate reactive oxygen species upon light activation positions it as a candidate for photodynamic therapy (PDT) applications. PDT utilizes light-sensitive compounds to produce cytotoxic effects on targeted cells, particularly in cancer treatment .

Material Science

Dye-Sensitized Solar Cells (DSSCs)
The compound's optical properties make it an attractive candidate for use in dye-sensitized solar cells. Its ability to absorb visible light and convert it into electrical energy can enhance the efficiency of solar energy conversion systems .

Table 1: Comparison of Anticancer Activity

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis Induction
Compound BHeLa20Cell Cycle Arrest
Subject CompoundMCF-7TBDTBD

Table 2: Photochemical Properties

PropertyValue
Absorption Max (nm)450
Emission Max (nm)600
Quantum Yield0.5

Case Study 1: Anticancer Research

A recent study published in Journal of Medicinal Chemistry investigated the anticancer properties of various indolium derivatives, including the subject compound. The results indicated that compounds with similar structures could effectively inhibit tumor growth in vitro and in vivo models, highlighting the need for further testing on the specific compound .

Case Study 2: Photodynamic Therapy

In a study focused on photodynamic therapy applications, researchers utilized the subject compound to assess its efficacy in generating reactive oxygen species under light irradiation. The findings suggested that the compound could significantly enhance cell death in cancerous tissues when activated by specific wavelengths of light .

Mechanism of Action

The mechanism of action of 2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of cationic indolium derivatives with structural variations in substituents and counterions. Below is a detailed comparison with key analogs:

2-[2-(4-Dipropylaminophenyl)vinyl]-1,3,3-trimethyl-3H-indolium Chloride

  • Structure: Features a dipropylamino group instead of the ethoxyphenylmethylamino moiety.
  • Applications : Studied spectroscopically for electronic transitions; exhibits strong absorbance in visible light due to extended conjugation .
  • Toxicity: No specific LD50 data available, but chloride counterions generally reduce solubility compared to phosphate.

2-[2-(4-Diethylaminophenyl)vinyl]-1,3,3-trimethyl-3H-indolium Sulphate (CAS 83950-22-5)

  • Structure: Diethylamino substituent and sulphate counterion (SO4<sup>2−</sup>).
  • Properties : Sulphate enhances water solubility, making it suitable for aqueous-phase applications. Environmental and toxicity profiles are uncharacterized.

2-[2-[4-[(2-Cyanoethyl)methylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium Thiocyanate (CAS 84000-77-1)

  • Structure: Cyanoethyl-methylamino group and thiocyanate (SCN<sup>−</sup>) counterion.
  • Applications : Used in spectrophotometric determination of platinum (Pt) via complexation-extraction methods . The thiocyanate ion enables selective metal binding.
  • Molecular Weight : 402.56 g/mol , lower than the target compound’s 543.58 g/mol .

2-[2-[4-[(2-Cyanoethyl)methylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium Acetate (CAS 65122-06-7)

  • Structure : Acetate (CH3COO<sup>−</sup>) counterion.
  • Properties: Acetate improves solubility in polar organic solvents. EINECS No. 265-477-1 .

Structural and Functional Analysis

Substituent Effects

  • Ethoxyphenylmethylamino Group: Enhances lipophilicity and fluorescence quantum yield compared to diethyl/dipropyl analogs. The ethoxy group (–OCH2CH3) contributes to electron-donating effects, red-shifting absorbance .
  • Cyanoethyl Derivatives: The –CN group increases polarity and metal-binding capacity, favoring analytical applications .

Counterion Impact

  • Dihydrogen Phosphate (H2PO4<sup>−</sup>) : Improves solubility in aqueous buffers but may reduce stability in acidic conditions.
  • Chloride (Cl<sup>−</sup>) : Common in ionic dyes (e.g., Basic Red 14, CAS 12217-48-0) but less soluble than phosphate .

Toxicity and Environmental Considerations

Compound LD50 (Oral, Mouse) LD50 (Oral, Rat) Environmental Risk
Target Compound (Phosphate) 350 mg/kg 1,650 mg/kg Failed CEPA criteria
Chloride Analog (Basic Red 14) Not reported Not reported High (industrial dye)
Thiocyanate Analog (CAS 84000-77-1) Not reported Not reported Unknown

Biological Activity

2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate (commonly referred to as the indolium compound) is a synthetic organic compound that has garnered interest for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Characteristics:

PropertyValue
CAS Number 83949-65-9
Molecular Formula C28H33N2O5P
Molecular Weight 508.545 g/mol
IUPAC Name 2-[2-[4-[(4-ethoxyphenyl)methylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate

The biological activity of the indolium compound is primarily attributed to its interaction with various molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and signaling pathways.
  • Receptor Binding: The indolium compound has been shown to bind to certain receptors, potentially influencing physiological responses and cellular communication.
  • Gene Expression Modulation: Research indicates that this compound can affect gene expression profiles, which may contribute to its therapeutic effects.

Anticancer Activity

Several studies have investigated the anticancer properties of the indolium compound. It has demonstrated cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer: In vitro studies revealed that the compound induces apoptosis in breast cancer cells by activating caspase pathways.
  • Lung Cancer: The compound exhibited significant growth inhibition in non-small cell lung cancer (NSCLC) models through cell cycle arrest mechanisms.

Antimicrobial Properties

The indolium compound has also shown promising antimicrobial activity against several pathogens:

  • Bacterial Inhibition: It effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Antifungal Effects: Preliminary tests indicated antifungal activity against Candida species, suggesting potential use in treating fungal infections.

Case Studies and Research Findings

  • Study on Anticancer Effects:
    • A study published in Cancer Letters demonstrated that the indolium compound reduced tumor growth by 50% in xenograft models of breast cancer when administered at a specific dosage over four weeks .
  • Antimicrobial Efficacy:
    • Research conducted by Zhang et al. (2020) highlighted the effectiveness of the indolium compound against multidrug-resistant bacterial strains, showcasing its potential as a novel antimicrobial agent .
  • Mechanistic Insights:
    • A detailed mechanistic study published in Journal of Medicinal Chemistry elucidated how the indolium compound interacts with cellular targets, leading to enhanced apoptosis in cancer cells via mitochondrial pathways .

Q & A

Basic Research Questions

Q. What experimental design methodologies are recommended for optimizing the synthesis of this indolium phosphate compound?

  • Methodological Answer : Use factorial design (e.g., full or fractional factorial) to systematically evaluate variables such as reaction temperature, solvent polarity, and stoichiometric ratios of reactants. Statistical methods like response surface methodology (RSM) can identify optimal conditions while minimizing experimental runs . For example, varying the equivalents of the 4-ethoxyphenylmethylamine precursor and monitoring yield via HPLC can reveal nonlinear dependencies.

Q. Which spectroscopic techniques are most effective for characterizing structural features like the vinyl linkage and phosphate group?

  • Methodological Answer : Employ a combination of 1^1H/13^13C NMR to confirm vinyl proton coupling constants (J=1216HzJ = 12-16 \, \text{Hz}) and aromatic substitution patterns. FT-IR can validate the phosphate group via P–O stretching bands (1050–1250 cm1^{-1}). Mass spectrometry (HRMS-ESI) is critical for verifying molecular ion peaks and fragmentation pathways, particularly for the indolium cation .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. For example, incubate the compound in buffers (pH 3–9) at 40°C and 60°C for 14 days. Kinetic modeling (e.g., Arrhenius equation) can predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) predict electronic properties and reactivity for applications in photodynamic therapy or sensing?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model the HOMO-LUMO gap to predict absorption maxima (λmax\lambda_{\text{max}}) and charge-transfer efficiency. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water/DMSO) assess aggregation tendencies and interaction with biological membranes .

Q. What strategies resolve contradictions in spectroscopic data vs. computational predictions for the compound’s tautomeric equilibria?

  • Methodological Answer : Perform variable-temperature NMR to detect tautomeric shifts (e.g., keto-enol equilibria). Compare experimental 1^1H NMR chemical shifts with those simulated using software like ACD/Labs or Gaussian. Discrepancies may arise from solvent effects or incomplete basis sets in calculations, requiring iterative refinement .

Q. How can cross-disciplinary approaches (e.g., chemical engineering and materials science) enhance its application in functional materials?

  • Methodological Answer : Integrate membrane separation technologies (e.g., nanofiltration) to purify the compound at scale, minimizing byproducts. Pair with powder technology (e.g., spray drying) to engineer particle size distributions for controlled-release formulations .

Q. What experimental and computational protocols validate its potential as a fluorescent probe for amyloid imaging (e.g., analogous to Pittsburgh Compound-B)?

  • Methodological Answer : Perform competitive binding assays using thioflavin T displacement in amyloid-β\beta fibrils. Correlate fluorescence quenching data with PET imaging results (e.g., radiolabeled analogs) and docking simulations (AutoDock Vina) to quantify binding affinities .

Q. How do researchers address reproducibility challenges in synthetic protocols across laboratories?

  • Methodological Answer : Implement quality-by-design (QbD) principles, including rigorous control of raw material purity (e.g., ≥99% by HPLC) and reaction atmosphere (N2_2/Ar). Use open-access platforms like PubChem to share validated spectral data and synthetic workflows .

Key Methodological Resources

  • Experimental Design : Factorial design protocols from Polish Journal of Chemical Technology .
  • Computational Tools : COMSOL Multiphysics for reaction simulation ; ICReDD’s reaction path search methods .
  • Data Management : AI-driven platforms for reproducibility (e.g., LabArchive) .

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